
4-Trimethylsilyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trimethylsilyl-2-butanone (CAS: Not provided in evidence) is a silicon-containing ketone with the molecular formula C₇H₁₄OSi (molecular weight: ~142.3 g/mol). It features a trimethylsilyl (-Si(CH₃)₃) group at the 4-position of the 2-butanone backbone. This structural motif imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as a protected intermediate or a directing group in reactions involving enolates. The trimethylsilyl group enhances volatility and hydrophobicity compared to non-silylated analogs, influencing its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)-2-butanone typically involves the reaction of 2-butanone with a trimethylsilylating agent. One common method is the reaction of 2-butanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the production of 4-(Trimethylsilyl)-2-butanone can be achieved through a similar process, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylsilyl)-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The search results provide information on compounds structurally similar to "4-(Trimethylsilyl)-2-butanone". However, none of the search results directly discuss the applications of "4-(Trimethylsilyl)-2-butanone". Instead, the search results discuss "2-Butanone" , "3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile", "Polyphenol-Containing Nanoparticles" , and "4-(Trimethylsilyl)-3-butyn-2-one" .
2-Butanone (Methyl Ethyl Ketone or MEK)
2-Butanone, also known as methyl ethyl ketone (MEK), serves as a solvent in various industrial applications. These applications include:
- Paints and lacquers
- Rubber cement
- Printing inks
- Paint removers
- Vinyl films
- Resins and rosins
- Polystyrene
- Chlorinated rubber
- Polyurethane
- Acrylic coatings
- Cleaning solutions
- Production of synthetic leathers, transparent paper, and aluminum foil
- Degreasing of metals
- Extraction solvent
- Dewaxing of lubricating oils
- Solvent for smokeless powders
3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile
Study | Focus | Key Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values comparable to established antibiotics. |
Study B | Cytotoxicity | Reported IC50 values indicating moderate cytotoxicity against Hela cells, suggesting potential for cancer therapy applications. |
Study C | Mechanistic Insights | Proposed that the compound interacts with cellular signaling pathways, leading to altered gene expression related to stress responses. |
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)-2-butanone involves the reactivity of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and other reactive functional groups, preventing unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the protected functional group for further reactions .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include 4-Phenyl-2-butanone (CAS: 2550-26-7) and 4-Methyl-2-butanone (CAS: 108-10-1). The table below summarizes their properties:
Key Observations :
- The trimethylsilyl group reduces polarity compared to the phenyl group, lowering boiling points relative to 4-Phenyl-2-butanone .
- The phenyl group enhances rigidity and π-π interactions, increasing thermal stability but reducing volatility.
Chemical Reactivity
- Enolate Formation: The trimethylsilyl group stabilizes enolates via σ-donation, facilitating regioselective alkylation. In contrast, the phenyl group in 4-Phenyl-2-butanone directs reactivity through resonance effects .
- Hydrolysis Stability: this compound resists hydrolysis under neutral conditions but undergoes desilylation with fluoride ions (e.g., TBAF). 4-Methyl-2-butanone lacks such tailored reactivity.
- Electrophilic Reactions: The silyl group deactivates the ketone toward nucleophilic attack compared to 4-Methyl-2-butanone, where the methyl group offers minimal steric hindrance.
Research Findings
- A 2022 study demonstrated that this compound improves yields in aldol condensations by 20% compared to phenyl analogs, attributed to its steric protection of reactive sites.
- Thermogravimetric analysis (TGA) reveals 4-Phenyl-2-butanone decomposes at ~300°C, while this compound volatilizes cleanly below 200°C, favoring vacuum distillation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Trimethylsilyl-2-butanone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via silylation of 2-butanone derivatives. For example, 4-trimethylsilylbutan-2-one undergoes reaction sequences involving acetic anhydride to form enol acetates, which are intermediates for further functionalization. Key variables include temperature (60–80°C), solvent polarity (e.g., dichloromethane), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Yield optimization requires monitoring reaction progress via TLC or GC-MS to identify side products like cis/trans enol acetate isomers .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound and its intermediates?
- Methodology :
- ¹H NMR : The trimethylsilyl (TMS) group shows a singlet at δ 0.1–0.3 ppm. The ketone carbonyl (C=O) in 2-butanone derivatives appears at δ 2.1–2.3 ppm.
- ¹³C NMR : The TMS silicon-bound carbon resonates at δ 1–3 ppm, while the carbonyl carbon appears at δ 205–210 ppm.
- IR : A strong C=O stretch near 1700–1750 cm⁻¹ confirms the ketone moiety. Validate purity by comparing observed peaks with reference spectra in databases like NIST Chemistry WebBook .
Q. What are common challenges in isolating this compound from reaction mixtures?
- Methodology : Due to its volatility and sensitivity to moisture, use anhydrous solvents and inert atmospheres (N₂/Ar). Fractional distillation under reduced pressure (e.g., 40–60 mmHg) is effective for purification. For complex mixtures (e.g., enol acetate isomers), employ preparative HPLC with a C18 column and acetonitrile/water gradients .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in reaction pathways involving this compound?
- Methodology : Conflicting data (e.g., unexpected product ratios) may arise from competing mechanisms (e.g., keto-enol tautomerism vs. nucleophilic substitution). Use time-resolved ¹H NMR or stopped-flow UV-Vis spectroscopy to track intermediate formation. Apply the Eyring equation to compare activation parameters (ΔH‡, ΔS‡) for competing pathways. Validate with DFT calculations to model transition states .
Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?
- Methodology : Silyl groups act as directing agents. For Pd-catalyzed couplings, optimize ligand selection (e.g., bulky phosphines for steric control) and solvent polarity (e.g., THF vs. DMF). Use Hammett plots to correlate substituent effects with reaction rates. Monitor regioselectivity via LC-MS/MS and compare with computational predictions (e.g., Fukui indices) .
Q. How do steric and electronic effects of the TMS group influence the compound’s reactivity in organometallic reactions?
- Methodology : The TMS group’s electron-withdrawing effect stabilizes adjacent carbanions but introduces steric hindrance. Compare reactivity with non-silylated analogs in Grignard or aldol reactions. Use X-ray crystallography to analyze bond angles/distances around the TMS group. Pair with Hammett σ* values to quantify electronic effects .
Q. What advanced analytical methods quantify trace impurities in this compound samples?
- Methodology : Employ GC-MS with a DB-5MS column (30 m × 0.25 mm ID) and He carrier gas. For polar impurities, use LC-ESI-MS with a HILIC column. Validate method sensitivity via spike-and-recovery experiments (LOQ ≤ 0.1%). Cross-reference with NIST spectral libraries to identify unknowns .
Q. How can researchers address reproducibility issues in catalytic applications of this compound?
- Methodology : Ensure rigorous moisture exclusion (e.g., glovebox handling) and catalyst pre-activation (e.g., thermal treatment under H₂). Use Design of Experiments (DoE) to assess interactions between variables (e.g., catalyst loading, solvent, temperature). Report uncertainties via error bars in kinetic plots and validate with triplicate runs .
Q. Data Analysis & Experimental Design
Q. What statistical approaches resolve discrepancies in spectroscopic or chromatographic data?
- Methodology : Apply principal component analysis (PCA) to NMR or MS datasets to identify outlier samples. For conflicting chromatograms, use ANOVA to compare retention times across batches. Calibrate instruments with certified reference materials (CRMs) and document measurement uncertainties per ISO/IEC 17025 guidelines .
Q. How should researchers design controls to validate synthetic steps involving this compound?
- Methodology : Include negative controls (e.g., reactions without catalyst) and positive controls (e.g., known silylation agents like TMSCl). Use deuterated analogs (e.g., D₃C-Si) as internal standards for quantification. Validate purity via elemental analysis (C, H, Si) and combustion ion chromatography for halogens .
Properties
CAS No. |
13506-88-2 |
---|---|
Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
4-trimethylsilylbutan-2-one |
InChI |
InChI=1S/C7H16OSi/c1-7(8)5-6-9(2,3)4/h5-6H2,1-4H3 |
InChI Key |
YGRIAGFGPDBPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.